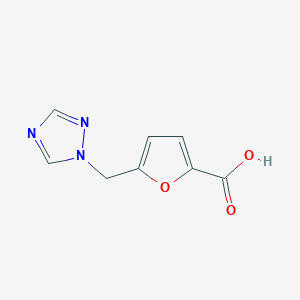
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound that contains both a triazole ring and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Compounds containing a 1,2,4-triazole moiety have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid might interact with its targets in a similar manner, leading to cell death.
Biochemical Pathways
Given the potential anticancer activity of 1,2,4-triazole derivatives , it’s possible that this compound could affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound’s molecular weight (190159) and LogP (-075) suggest that it may have favorable pharmacokinetic properties . The compound’s boiling point (498.1±55.0 °C at 760 mmHg) and flash point (255.1±31.5 °C) also suggest stability under normal physiological conditions .
Result of Action
Based on the reported effects of similar 1,2,4-triazole derivatives, it’s plausible that this compound could induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid typically involves the reaction of 5-formyl-2-furoic acid with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a furan ring.
1,2,4-Triazole derivatives: A broad class of compounds with varying biological activities.
Uniqueness
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is unique due to the presence of both triazole and furan rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSHLTXQLXVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
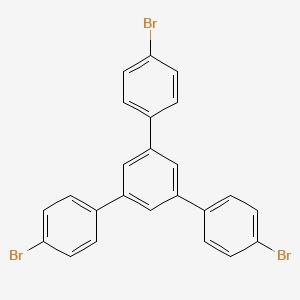

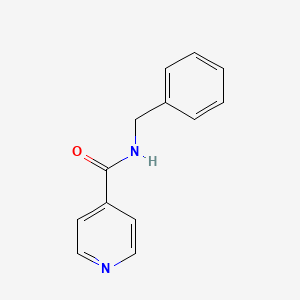
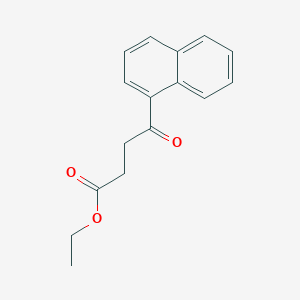

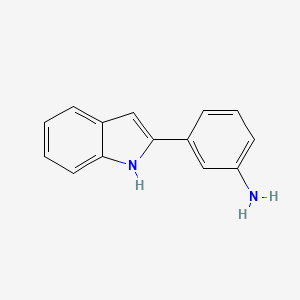

![2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
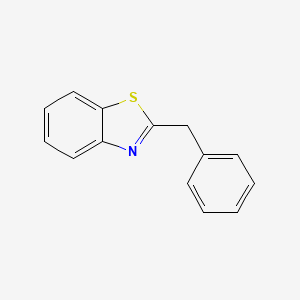
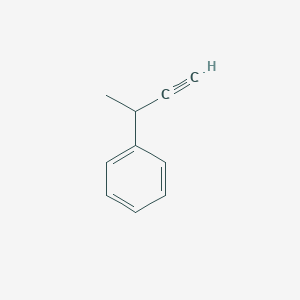
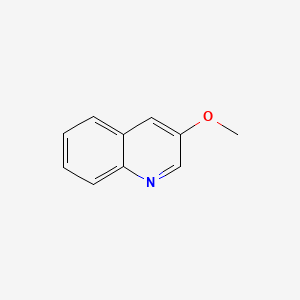
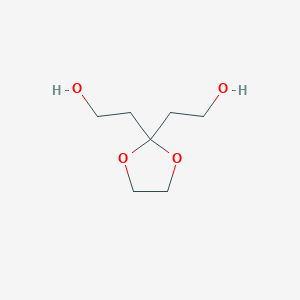

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
